molecular formula C21H22N4O2S B6556834 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide CAS No. 1040648-14-3

3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide

Cat. No.: B6556834
CAS No.: 1040648-14-3
M. Wt: 394.5 g/mol
InChI Key: ZBEASPIEGWAFLZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiazole-containing propanamide derivatives, characterized by a central 1,3-thiazole ring substituted with a phenylcarbamoyl amino group at position 2 and a propanamide side chain terminating in a 2-phenylethyl group. Its molecular formula is C₂₂H₂₃N₅O₂S, with a molecular weight of 421.52 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name

3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-19(22-14-13-16-7-3-1-4-8-16)12-11-18-15-28-21(24-18)25-20(27)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEASPIEGWAFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenylcarbamoyl Group: The thiazole intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbamoyl group.

    Attachment of the Phenylethyl Group: Finally, the compound is reacted with 2-phenylethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the phenylcarbamoyl group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally analogous compounds is provided below:

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide 1,3-Thiazole Phenylcarbamoyl (C₆H₅NHCO), 2-phenylethyl propanamide 421.52 Not reported Thiazole, carbamoyl, amide
Compound 7c () 1,3,4-Oxadiazole 2-Amino-thiazole methyl, sulfanyl-propanamide, 3-methylphenyl 375 134–136 Oxadiazole, sulfanyl, methylphenyl
Compound 4 () Propanamide Phenylcarbamoyl, 5-chloropyridin-2-yl 338.8 Not reported Chloropyridine, carbamoyl
V003-3398 () 1,3-Thiazole 2-Fluorophenylamino, methoxyethyl propanamide 440.5 Not reported Fluorophenyl, methoxyethyl
Compound 1091179-17-7 () 1,3-Thiazole Cyclohexylcarbamoyl, pyridin-4-ylmethyl 387.5 Not reported Cyclohexylcarbamoyl, pyridinyl

Key Observations :

  • Core Heterocycles : The target compound’s thiazole core distinguishes it from oxadiazole-based analogs (e.g., ). Thiazoles generally exhibit greater metabolic stability due to sulfur’s electron-withdrawing effects compared to oxadiazoles .
  • Thermal Stability : While the target’s melting point is unreported, analogs with phenylcarbamoyl groups (e.g., ) typically melt between 130–180°C, suggesting similar stability .

Comparison with Analog Syntheses :

  • Compound 7c () : Uses hydrazine hydrate and carbon disulfide for oxadiazole ring formation, differing from the thiazole-focused route for the target compound.
  • Compound 4 () : Employs direct coupling of chloropyridine with phenylcarbamoyl-propanamide, bypassing heterocycle synthesis.
Spectral and Analytical Data
  • IR Spectroscopy : Expected peaks at ~1650 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N-H stretch), and ~1250 cm⁻¹ (C-S of thiazole), consistent with analogs in and .
  • NMR : Predicted signals include δ 7.2–7.6 ppm (aromatic protons), δ 3.4 ppm (CH₂ of propanamide), and δ 2.8 ppm (CH₂ of phenylethyl) .

Biological Activity

3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide, also known by its CAS number 1040647-99-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S with a molecular weight of 381.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an amide functional group that may contribute to its interactions with biological targets.

PropertyValue
CAS Number1040647-99-1
Molecular FormulaC₁₉H₁₉N₅O₂S
Molecular Weight381.5 g/mol

Antimicrobial Properties

Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. In a screening assay, derivatives of thiazole have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .

Cytotoxicity and Cancer Research

The cytotoxic effects of compounds similar to this compound have been explored in various cancer cell lines. In vitro studies have shown that certain thiazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that the compound might be investigated further for its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazole ring may facilitate binding to enzymes or receptors involved in signaling pathways related to inflammation and cell growth. For example, compounds with similar structures have been shown to modulate inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Inhibition of T3SS : A study demonstrated that compounds structurally related to this compound inhibited the secretion of virulence factors in pathogenic bacteria by targeting the T3SS .
  • Cytotoxicity Assessment : In a comparative study involving various thiazole derivatives, it was found that certain modifications enhanced cytotoxicity against breast cancer cell lines, indicating that structural optimization could lead to more effective anticancer agents .
  • Antimicrobial Activity : A series of thiazole-based compounds were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications .

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